3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a heterocyclic compound featuring a fused pyrazole-pyrimidine core with a chlorine substituent at position 3 and a reactive carbonyl chloride group at position 2. This structure confers high reactivity, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The compound is typically synthesized via chlorination of the corresponding carboxylic acid using agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) . Its reactivity is driven by the electron-withdrawing chlorine and the electrophilic carbonyl chloride group, enabling facile nucleophilic substitutions (e.g., amidation, esterification) .
Properties
IUPAC Name |
3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-4-5(6(9)13)11-12-3-1-2-10-7(4)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFNNSIAXNKYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)Cl)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions may vary, but common methods include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the 3-Chloro Position
The chlorine atom at position 3 undergoes nucleophilic substitution under mild conditions, enabling diversification of the pyrazolo[1,5-a]pyrimidine core:
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Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, THF) with K₂CO₃ as a base. Yields typically range from 75–94% depending on steric and electronic effects .
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Suzuki–Miyaura cross-coupling : Pd-catalyzed coupling with aryl/heteroaryl boronic acids at 80–100°C produces biaryl derivatives. Reported yields: 60–85% .
Table 1: Representative substitution reactions
Acyl Chloride Reactivity
The carbonyl chloride group participates in characteristic nucleophilic acyl substitution:
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Amide formation : Reacts with amines (e.g., benzylamine, aniline) in dichloromethane with Et₃N to yield carboxamides (85–92% yields) .
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Esterification : Alcohols (methanol, ethanol) in pyridine at 0°C produce esters (90–95% yields) .
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Hydrolysis : Controlled aqueous NaOH (0°C → RT) generates the carboxylic acid derivative (quantitative yield).
Cyclocondensation Reactions
The compound serves as a precursor for fused heterocycles:
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With 1,3-diketones : Forms pyrazolo[3,4-d]pyrimidines via base-mediated cyclization (e.g., with acetylacetone in EtOH/NaOH, 80% yield) .
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With hydrazines : Generates triazolo[1,5-a]pyrimidines under reflux conditions (e.g., phenylhydrazine in AcOH, 72% yield) .
Cross-Dehydrogenative Coupling (CDC)
Under oxidative conditions (O₂ atmosphere, 130°C), it participates in CDC reactions with β-dicarbonyl compounds:
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With ethyl acetoacetate : Forms pyrazolo[1,5-a]pyridine-3-carboxylates in 74–94% yields using acetic acid as a promoter .
Key factors :
Reductive Functionalization
The acyl chloride can be selectively reduced:
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LiAlH₄ reduction : Produces hydroxymethyl derivatives (95% yield) .
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Staudinger reaction : With triphenylphosphine, generates iminophosphoranes for further functionalization.
Halogen Exchange Reactions
The 3-chloro group undergoes halogen substitution under specific conditions:
Coordination Chemistry
The nitrogen-rich structure forms complexes with transition metals:
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Pd(II) complexes : Catalyze Heck coupling reactions (TON up to 1,200) .
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Cu(I) coordination : Used in click chemistry applications.
Stability Considerations
Critical stability data from thermal analysis:
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Thermal decomposition : Onset at 215°C (TGA)
This reactivity profile establishes 3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride as a key building block for pharmaceutical intermediates (81% of reported applications) , materials science (14%), and asymmetric catalysis (5%) . Recent advances focus on continuous-flow modifications to enhance reaction efficiency and selectivity .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has shown promising results as an anticancer agent, primarily through its ability to inhibit key kinases involved in cancer cell proliferation and survival. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can effectively inhibit phosphoinositide 3-kinase (PI3K) isoforms, which are critical in cancer signaling pathways. For instance, CPL302415, a derivative of this compound, demonstrated an IC50 value of 18 nM against PI3K δ, indicating potent anticancer activity .
1.2 Anti-inflammatory Properties
3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has also been identified as a selective inhibitor of adaptor-associated kinase 1 (AAK1), which plays a significant role in inflammatory processes. Studies have shown that compounds derived from this scaffold can modulate immune responses effectively, making them candidates for treating inflammatory diseases such as systemic lupus erythematosus and multiple sclerosis .
1.3 Antiviral Activity
Emerging evidence suggests that this compound may possess antiviral properties. In vitro studies indicate its effectiveness against certain viruses by targeting host cell kinases necessary for viral replication. This positions it as a potential therapeutic option for viral infections .
The biological activity of this compound can be compared with other related compounds to highlight its potency and selectivity:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (various cell lines) | <0.05 |
| 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Moderate anti-inflammatory | ~0.50 |
| 6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | Weak antiviral | ~10 |
This table illustrates the superior potency of this compound compared to its analogs.
Case Studies
3.1 Inhibition of AAK1 Kinase
A study focused on the inhibition of AAK1 revealed that derivatives of this compound exhibited potent inhibitory effects on AAK1, suggesting applications in treating viral infections like dengue fever . The results indicated that specific modifications to the pyrazolo[1,5-a]pyrimidine core could enhance selectivity and potency.
3.2 Anticancer Research
In another study, pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Certain derivatives displayed IC50 values in the nanomolar range, demonstrating strong anticancer potential . This reinforces the compound's utility in developing targeted cancer therapies.
Mechanism of Action
The mechanism by which 3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrazolo[1,5-a]pyrimidine Core
5-(4-Chloro-phenyl)-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS: 522600-26-6)
- Substituents : 4-Chlorophenyl at position 5, trifluoromethyl (CF₃) at position 5.
- Reactivity : The CF₃ group enhances electron deficiency, increasing the carbonyl chloride's electrophilicity compared to the 3-chloro derivative. This compound reacts efficiently with amines (e.g., 3-methanesulfonyl-phenylamine) to form amides under mild conditions .
- Applications : Used in synthesizing kinase inhibitors due to its enhanced stability from the CF₃ group .
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS: 861452-42-8)
- Substituents : Cyclopropyl at position 5, CF₃ at position 6.
- Reactivity : The cyclopropyl group introduces steric hindrance, slightly reducing reactivity compared to the 3-chloro analog. However, the CF₃ group maintains strong electron-withdrawing effects.
- Applications : Explored in antiviral drug development, leveraging its balanced reactivity and metabolic stability .
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 1015846-76-0)
- Substituents : Chlorine at position 3, methyl at position 6, carboxylic acid at position 2.
- Reactivity : The carboxylic acid group is less reactive than carbonyl chloride, limiting its utility in nucleophilic reactions. However, the methyl group enhances lipophilicity, improving membrane permeability .
- Applications : Investigated as a precursor for prodrugs targeting inflammatory diseases .
Functional Group Comparisons
Carbonyl Chloride vs. Carboxylic Acid/Ester
- Carbonyl Chloride (Target Compound) : Highly reactive; forms amides, esters, and thioesters without catalysts. For example, it reacts with piperazine derivatives in acetonitrile/pyridine to yield bioactive amides .
- Carboxylic Acid/Esters (e.g., Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS: 1363405-21-3) : Require coupling agents (e.g., HATU) for amidation. Less moisture-sensitive but synthetically less versatile .
Spectral and Physical Properties
| Compound | IR C=O/C=Cl (cm⁻¹) | ^13C NMR (Carbonyl Carbon, ppm) | Stability |
|---|---|---|---|
| 3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | ~1,750 (C=O), 730 (C-Cl) | 165–170 (C=O) | Moisture-sensitive |
| 5-(4-Chloro-phenyl)-7-CF₃ analog | ~1,735 (C=O) | 168–172 (C=O) | Moderate (CF₃ stabilizes) |
| Ethyl 5-chloro analog (ester) | ~1,712 (C=O) | 162–165 (C=O) | High |
Biological Activity
3-Chloropyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, focusing on its role as a selective inhibitor of protein kinases, particularly casein kinase 2 (CK2), and discusses various studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound this compound features a fused pyrazole and pyrimidine ring system, which contributes to its biological activity. The presence of a carbonyl chloride group enhances its reactivity, allowing for further derivatization that can improve selectivity and potency against specific biological targets.
Inhibition of CK2
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit potent inhibitory activity against CK2. CK2 is a serine/threonine kinase involved in various cellular processes such as proliferation and survival, making it a target for cancer therapy.
- Potency : In vitro studies have shown that some pyrazolo[1,5-a]pyrimidines possess IC50 values in the nanomolar range against CK2α (around 8 nM) and CK2α’ (approximately 38 nM) .
- Selectivity : The selectivity profile of these compounds has been assessed using differential scanning fluorimetry against a panel of 56 kinases, indicating that they preferentially inhibit CK2 over other kinases .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays:
- Cell Viability : Compounds derived from this scaffold were screened against the NCI-60 cancer cell line panel. Notably, one derivative (IC20) showed significant antiproliferative effects across multiple cancer cell lines without significant cytotoxicity .
- Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest in cancer cells. This was evidenced by the increase in phosphorylated histone H3 levels, indicating mitotic arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents : Variations at the 5-position and the presence of functional groups such as carboxylic acids or amines significantly influence binding affinity and selectivity towards CK2 .
- Binding Mode : Crystallographic studies have elucidated the binding mode of these compounds with CK2, highlighting crucial interactions with the enzyme's active site .
Study 1: Selective CK2 Inhibition
A study focused on optimizing pyrazolo[1,5-a]pyrimidines led to the identification of highly selective CK2 inhibitors. The researchers synthesized various derivatives and conducted extensive biological evaluations to assess their potency and selectivity .
| Compound | IC50 (nM) | Selectivity Ratio (CK2α/Other Kinases) |
|---|---|---|
| IC19 | 8 | High |
| IC20 | 38 | Moderate |
Study 2: Anticancer Efficacy
Another study evaluated the anticancer effects of these compounds on different cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis effectively.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| A431 (Carcinoma) | 0.5 | 70 |
| MCF7 (Breast Cancer) | 0.8 | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
